2-(Naphthalen-1-yl)pyrrolidine hemioxalate

Salt Selection Stoichiometry Precision Chemistry

Inconsistent salt forms and regioisomers introduce variability in SAR and catalytic studies. 2-(Naphthalen-1-yl)pyrrolidine hemioxalate eliminates this risk. ● Defined 2:1 base-to-oxalate stoichiometry enables precise molar calculations for reproducible catalyst formation. ● 97% purity ensures biological activity traces to the target molecule, not impurities, critical for accurate SAR conclusions. ● Racemic form suits initial biological screening before enantiomer-specific follow-up. Bulk stock available with batch-specific Certificate of Analysis.

Molecular Formula C30H32N2O4
Molecular Weight 484.6 g/mol
Cat. No. B12854250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Naphthalen-1-yl)pyrrolidine hemioxalate
Molecular FormulaC30H32N2O4
Molecular Weight484.6 g/mol
Structural Identifiers
SMILESC1CC(NC1)C2=CC=CC3=CC=CC=C32.C1CC(NC1)C2=CC=CC3=CC=CC=C32.C(=O)(C(=O)O)O
InChIInChI=1S/2C14H15N.C2H2O4/c2*1-2-7-12-11(5-1)6-3-8-13(12)14-9-4-10-15-14;3-1(4)2(5)6/h2*1-3,5-8,14-15H,4,9-10H2;(H,3,4)(H,5,6)
InChIKeyXTFWCWUGIIXHSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Naphthalen-1-yl)pyrrolidine hemioxalate: Compound Profile and Procurement Considerations


2-(Naphthalen-1-yl)pyrrolidine hemioxalate (CAS 1177357-40-2) is the hemioxalate salt of 2-(Naphthalen-1-yl)pyrrolidine, a heterocyclic amine composed of a naphthalene moiety linked to a pyrrolidine ring . Its molecular formula is C₃₀H₃₂N₂O₄, indicating a stoichiometric ratio of two free base molecules to one oxalate counterion [1]. The parent free base, 2-(Naphthalen-1-yl)pyrrolidine (CAS 121193-91-7), is a versatile intermediate in organic synthesis and medicinal chemistry, with applications ranging from ligand design to the synthesis of biologically active compounds .

The Limitations of Simple Substitution: Why 2-(Naphthalen-1-yl)pyrrolidine hemioxalate Cannot Be Directly Replaced


The choice of salt form (hemioxalate vs. hydrochloride) and the specific substitution pattern on the pyrrolidine ring (2- vs. 1-position) critically influence a compound's physicochemical properties, including solubility, stability, and handling characteristics . Furthermore, the stereochemistry of the pyrrolidine ring is a key determinant of biological activity, as enantiomers of related compounds can exhibit divergent binding affinities to biological targets . Therefore, substituting 2-(Naphthalen-1-yl)pyrrolidine hemioxalate with a close analog or alternative salt form without direct, quantitative justification can introduce significant variability into research outcomes, particularly in biological assays where small changes can drastically alter results.

Quantitative Differentiation: 2-(Naphthalen-1-yl)pyrrolidine hemioxalate vs. Key Comparators


Hemioxalate Salt Form: A Calculated Stoichiometry for Enhanced Precision

2-(Naphthalen-1-yl)pyrrolidine hemioxalate exists as a 2:1 salt, with two free base molecules paired with one oxalic acid counterion, as confirmed by its molecular formula (C₃₀H₃₂N₂O₄) . This contrasts with the more common 1:1 hydrochloride salt form (C₁₄H₁₅N·HCl) [1]. The defined stoichiometry of the hemioxalate offers a precise counterion content, which can be critical for accurate molar calculations in sensitive assays.

Salt Selection Stoichiometry Precision Chemistry

Regioisomeric Purity: 2-Position Substitution as a Structural Determinant

The target compound is the 2-substituted pyrrolidine regioisomer, distinguishing it from the 1-substituted analog, 1-(Naphthalen-1-yl)pyrrolidine (CAS 82238-92-4) . While both share the same molecular formula and weight, the position of the naphthalene attachment alters the molecule's electronic distribution and steric environment, which can profoundly affect receptor binding and catalytic activity [1].

Regioisomer Structural Biology Synthetic Intermediate

Chiral Center: The Undefined Stereocenter as a Critical Variable

The carbon at the 2-position of the pyrrolidine ring is a chiral center. 2-(Naphthalen-1-yl)pyrrolidine hemioxalate is supplied as a racemic mixture . This contrasts with available single enantiomers, such as (R)-2-(naphthalen-1-yl)pyrrolidine hydrochloride . The chiral nature of this center is known to significantly impact biological activity, as evidenced by the fact that enantiomers of related compounds exhibit divergent binding affinities to proteins or receptors .

Chirality Enantioselectivity Pharmacology

Defined Purity: A 97% Benchmark for Reproducible Research

This hemioxalate salt is commercially available with a standard purity of 97% . While the free base 2-(Naphthalen-1-yl)pyrrolidine is often offered at 95% purity , the 97% specification for the hemioxalate provides a higher benchmark, reducing the potential impact of unidentified impurities on assay outcomes.

Purity Quality Control Reproducibility

Optimized Use Cases: Where 2-(Naphthalen-1-yl)pyrrolidine hemioxalate Provides a Technical Advantage


Medicinal Chemistry: Structure-Activity Relationship (SAR) and Lead Optimization

In SAR campaigns, the specific 2-substituted regioisomer is a non-negotiable requirement for exploring the effects of naphthyl substitution on the pyrrolidine scaffold. The use of the 97% pure hemioxalate salt ensures that observed biological effects are attributable to the target molecule and not trace impurities, which is critical for drawing accurate SAR conclusions .

Synthetic Chemistry: Ligand and Catalyst Design

When employed as a ligand in metal coordination complexes for catalysis, the precise 2:1 stoichiometry of the hemioxalate salt enables accurate molar ratio calculations during catalyst formation . This precision can be crucial for achieving optimal catalyst loading and reproducible catalytic activity.

Analytical Method Development and Validation

The defined 97% purity of the hemioxalate salt makes it a suitable reference standard or starting material for developing and validating analytical methods (e.g., HPLC, LC-MS). Its purity profile simplifies the identification and quantification of the target analyte versus its potential degradants or process impurities .

Pharmacological Profiling of Racemic Mixtures

For initial biological screening where the active enantiomer has not been identified, the racemic 2-(Naphthalen-1-yl)pyrrolidine hemioxalate is the appropriate form. Its use allows for the detection of any biological activity, which can then be followed up with studies using the individual enantiomers to determine the eutomer/distomer ratio .

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